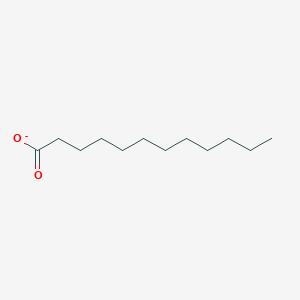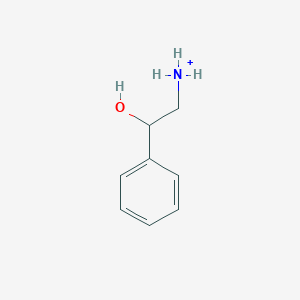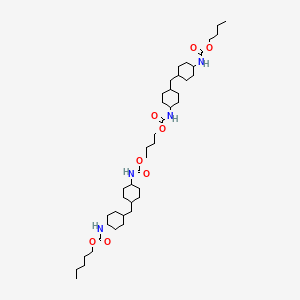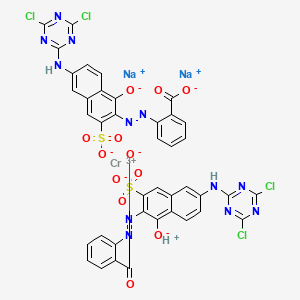![molecular formula C24H21N3O4 B1226663 2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1226663.png)
2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide is a ring assembly and an oxadiazole.
Scientific Research Applications
Anticancer Properties : A study found that certain derivatives, including one structurally similar to the queried compound, displayed significant cytotoxicity on human leukemic cell lines such as PANC-1, HepG2, and MCF7, indicating potential anticancer applications (Vinayak et al., 2014).
Antimicrobial Evaluation : Another study synthesized similar derivatives and evaluated them for antimicrobial and hemolytic activity. These compounds demonstrated activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Pharmacological Potential : Research on 1,3,4-oxadiazole and pyrazole novel derivatives, which are structurally related, assessed their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This suggests a broad pharmacological potential for compounds in this chemical class (Faheem, 2018).
Aldose Reductase Inhibition : Certain oxadiazole derivatives have been found to inhibit aldose reductase, an enzyme involved in diabetic complications like cataracts. This indicates potential use in managing diabetic complications (La Motta et al., 2008).
Antibacterial Agents : Synthesis of various 1,3,4-oxadiazole derivatives has demonstrated significant antibacterial activity, suggesting their use as antibacterial agents (Ramalingam et al., 2019).
β3-Adrenergic Receptor Agonists : Some N-phenyl-(2-aminothiazol-4-yl)acetamides, similar in structure, showed potent agonistic activity against the β3-AR, indicating potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Chemotherapeutic Agents : Derivatives of 1,3,4-oxadiazole have been evaluated as chemotherapeutic agents, showing promising results in inhibiting tumor cell lines (Kaya et al., 2017).
properties
Product Name |
2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide |
|---|---|
Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-8-5-7-18(14-20)24-26-23(27-31-24)16-10-12-19(13-11-16)25-22(28)15-17-6-3-4-9-21(17)30-2/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
FCERKWLJIGNRPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)

![4-[2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226591.png)

![3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1226593.png)


![N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1226600.png)
![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)
![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)
